molecular formula C6H9N3 B3057126 4-(1-Methylhydrazin-1-yl)pyridine CAS No. 76890-04-5

4-(1-Methylhydrazin-1-yl)pyridine

Cat. No. B3057126
CAS RN: 76890-04-5
M. Wt: 123.16 g/mol
InChI Key: XWEFKJNJSVXMOD-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazin-1-yl)pyridine, also known as 4-MMP, is an organic compound with the molecular formula C6H9N3. It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 4-(1-Methylhydrazin-1-yl)pyridine is based on a six-membered heterocyclic scaffold . The molecular weight of this compound is 123.16 g/mol.


Chemical Reactions Analysis

Pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Water Oxidation Catalysts : 4-substituted pyridine ligands, including derivatives like 4-(1-Methylhydrazin-1-yl)pyridine, have been used in synthesizing dinuclear Ru complexes for water oxidation, demonstrating efficient oxygen evolution (Zong & Thummel, 2005).
  • Directing Group in Cobalt-Catalyzed Reactions : 2-(1-Methylhydrazinyl)pyridine serves as an effective directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation cascades, indicating its utility in complex chemical syntheses (Zhai et al., 2017).

Material Science and Engineering

  • Corrosion Inhibition : Pyridine derivatives, including those related to 4-(1-Methylhydrazin-1-yl)pyridine, have shown effectiveness as corrosion inhibitors, crucial for protecting metals in acidic environments (Ansari, Quraishi, & Singh, 2014).

Pharmaceutical Research

  • Antimicrobial and Antitumor Activities : Pyridine derivatives, including structures analogous to 4-(1-Methylhydrazin-1-yl)pyridine, have been studied for their antimicrobial and antitumor properties, demonstrating potential as pharmaceutical agents (Xun-Zhong et al., 2020).

properties

IUPAC Name

1-methyl-1-pyridin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(7)6-2-4-8-5-3-6/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEFKJNJSVXMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503744
Record name 4-(1-Methylhydrazinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylhydrazin-1-yl)pyridine

CAS RN

76890-04-5
Record name 4-(1-Methylhydrazinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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